methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride

Medicinal chemistry Synthetic chemistry Building block reactivity

Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 922516-38-9) is a heterocyclic building block belonging to the pyrazole-piperidine class, supplied as a hydrochloride salt with molecular formula C₁₀H₁₆ClN₃O₂ and molecular weight 245.71 g/mol. The compound features a pyrazole ring substituted at the 1-position with a piperidin-4-yl group and at the 3-position with a methyl ester, leaving a free secondary amine on the piperidine ring available for further functionalization.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.71
CAS No. 922516-38-9
Cat. No. B2799232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride
CAS922516-38-9
Molecular FormulaC10H16ClN3O2
Molecular Weight245.71
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)C2CCNCC2.Cl
InChIInChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-7-13(12-9)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H
InChIKeyBSGNGKDZLGMSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(Piperidin-4-yl)-1H-Pyrazole-3-carboxylate Hydrochloride (CAS 922516-38-9): A CB1 Pharmacophore Building Block


Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 922516-38-9) is a heterocyclic building block belonging to the pyrazole-piperidine class, supplied as a hydrochloride salt with molecular formula C₁₀H₁₆ClN₃O₂ and molecular weight 245.71 g/mol . The compound features a pyrazole ring substituted at the 1-position with a piperidin-4-yl group and at the 3-position with a methyl ester, leaving a free secondary amine on the piperidine ring available for further functionalization. This scaffold forms the core of the rimonabant-derived CB1 receptor antagonist/inverse agonist pharmacophore, wherein the 3-carboxylate position is the critical attachment point for the carboxamide side chain that engages the CB1 orthosteric binding site [1].

Why Methyl 1-(Piperidin-4-yl)-1H-Pyrazole-3-carboxylate Hydrochloride Cannot Be Casually Replaced by Positional Isomers or Alternative Esters


Within the pyrazole-piperidine scaffold family, three structural variables drive divergent biological and synthetic outcomes: (i) the regioisomeric position of the carboxylate on the pyrazole ring (3- vs. 4- vs. 5-), (ii) the ester alkyl group (methyl vs. ethyl vs. tert-butyl), and (iii) the N-substitution state of the piperidine ring. The 3-carboxylate position is specifically required to project the carboxamide pharmacophore into the CB1 orthosteric pocket, as established by the rimonabant template [1]. Substituting a 4- or 5-carboxylate isomer fundamentally alters the exit vector geometry and abrogates CB1 affinity. Furthermore, the methyl ester offers a balance of reactivity toward aminolysis (to form the key carboxamide) that is superior to the sterically hindered tert-butyl ester, while the hydrochloride salt form (MW 245.71) provides superior handling and aqueous solubility compared to the free base (MW 209.24, CAS 922553-15-9) . These interdependent structural features mean that generic substitution by a positional isomer or a different ester/salt form without re-optimization of the downstream synthetic route will likely result in failed coupling reactions, altered pharmacokinetic profiles, or loss of target engagement.

Quantitative Differentiation Evidence for Methyl 1-(Piperidin-4-yl)-1H-Pyrazole-3-carboxylate Hydrochloride (CAS 922516-38-9)


Ester Steric Accessibility: Methyl vs. Ethyl vs. tert-Butyl Aminolysis Reactivity

The methyl ester of the target compound presents the least steric hindrance at the carbonyl carbon among the commonly available 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate esters, directly impacting the efficiency of aminolysis (amide bond formation) – the key transformation required to elaborate this scaffold into CB1 antagonist carboxamides [1]. The ethyl ester (CAS 1135199-66-4) introduces greater steric bulk (ethyl vs. methyl), reducing aminolysis rates, while the tert-butyl ester is essentially inert to direct aminolysis under standard conditions and requires prior deprotection to the carboxylic acid .

Medicinal chemistry Synthetic chemistry Building block reactivity

Regiochemical Specificity: 3-Carboxylate Position Required for CB1 Pharmacophore Engagement

The 3-carboxylate position on the pyrazole ring is structurally mandatory for the CB1 receptor pharmacophore. In the prototypic CB1 antagonist/inverse agonist rimonabant (SR141716A, Ki = 1.8 nM for CB1 [1]), the 3-position bears the carboxamide side chain with a terminal piperidine that occupies the CB1 orthosteric binding pocket [2]. The target compound bears a methyl ester at precisely this 3-position, enabling direct conversion to the required carboxamide. Positional isomers with the carboxylate at the 4- or 5-position (e.g., methyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate or methyl 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylate, CAS 1783744-34-2) project the derivatizable handle in a divergent vector that cannot recapitulate the CB1 binding geometry [2].

CB1 receptor Cannabinoid pharmacology Structure-activity relationship

Hydrochloride Salt Physical Form Advantage: Handling, Stability, and Solubility vs. Free Base

The hydrochloride salt (CAS 922516-38-9, MW 245.71) is a white solid at ambient temperature, available at ≥95% purity from major suppliers including Sigma-Aldrich (Enamine catalog) . In contrast, the free base form (CAS 922553-15-9, MW 209.24) is less commonly stocked and may exhibit different physical properties including potential hygroscopicity or oily consistency that complicates accurate weighing and long-term storage . The hydrochloride salt provides an additional 36.47 g/mol (HCl) of mass per molecule, which translates to a 17.5% higher formula weight, a factor that must be accounted for in stoichiometric calculations during synthesis.

Salt selection Solid-state chemistry Pharmaceutical intermediate handling

Synthetic Step Economy: Free Piperidine NH vs. N-Boc-Protected Analogs

The target compound features a free secondary amine on the piperidine ring, which is the key functionalization point for generating CB1 antagonist libraries. In the published SAR campaign for peripherally selective CB1 antagonists, this piperidine nitrogen was directly functionalized with carbamates, amides, and sulfonamides to yield potent hCB1 inverse agonists with selectivity over hCB2 [1]. The N-Boc-protected analog (tert-butyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate) requires a separate Boc deprotection step (typically TFA/CH₂Cl₂) prior to functionalization, adding one synthetic step and introducing potential side reactions (ester hydrolysis under acidic conditions) [2].

Synthetic efficiency Protecting group strategy Medicinal chemistry workflow

Physicochemical Differentiation: Methyl Ester Hydrophilicity vs. Ethyl Ester Lipophilicity

The methyl ester confers higher hydrophilicity (lower LogP) compared to the ethyl ester analog. The ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate (CAS 1135199-66-4) has an experimentally determined or calculated LogP of approximately 0.59 . Based on the established Hansch π contribution of a methylene group (~+0.5 LogP units), the methyl ester free base is estimated to have a LogP of approximately 0.09, indicating roughly 3-fold higher aqueous solubility [1]. This difference affects partitioning behavior during aqueous workup, chromatographic purification (Rf on silica gel), and ultimately the physicochemical profile of final compounds derived from each building block.

Drug-likeness LogP Physicochemical properties

Scaffold Recognition by Patent Literature: 4-Aminopiperidine Pyrazole Core in CB1 Antagonist Intellectual Property

The 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate scaffold, specifically with the piperidine attached at the pyrazole N1 position via the 4-position of piperidine (4-aminopiperidine connectivity), is the basis for a distinct subclass of CB1 antagonists with reduced brain penetration compared to rimonabant [1]. The structural switch from rimonabant's 1-aminopiperidine (piperidine N1 attached to pyrazole C3 carboxamide) to a 4-aminopiperidine (piperidine C4 attached to pyrazole N1) was a key design strategy that enabled the discovery of peripherally selective inverse agonists such as compound 8c, which demonstrated vastly reduced brain penetration versus rimonabant in in vivo pharmacokinetic studies [2]. The target compound, bearing a free amine at the piperidine 4-position attachment point, serves as the direct precursor for synthesizing this patented 4-aminopiperidine series.

CB1 antagonist Patent landscape Peripheral selectivity

Optimal Application Scenarios for Methyl 1-(Piperidin-4-yl)-1H-Pyrazole-3-carboxylate Hydrochloride (CAS 922516-38-9)


Synthesis of Peripherally Selective CB1 Receptor Inverse Agonists for Metabolic Disease

The compound serves as the optimal starting building block for synthesizing 4-aminopiperidine-pyrazole CB1 inverse agonists with reduced brain penetration, as described by Fulp et al. [1]. The free piperidine NH allows direct functionalization with carbamates, amides, or sulfonamides to generate libraries of CB1-selective inverse agonists. The methyl ester at position 3 can be hydrolyzed to the carboxylic acid and coupled with various amines to explore the carboxamide SAR that is critical for CB1 affinity and peripheral selectivity [2]. The hydrochloride salt form ensures accurate stoichiometry in the initial acylation step. This application is directly supported by the evidence that the 4-aminopiperidine scaffold yields compounds with vastly reduced brain penetration compared to rimonabant, addressing the key liability that led to rimonabant's market withdrawal.

Fragment-Based Drug Discovery Targeting the CB1 Orthosteric Site

As a low-molecular-weight fragment (MW 209.24 free base, MW 245.71 HCl salt), the compound is suitable for fragment-based screening campaigns targeting the CB1 receptor. Its 3-carboxylate position aligns with the rimonabant carboxamide attachment point, and its free piperidine NH provides a vector for fragment growing or linking strategies [1]. The methyl ester can serve as a biophysical probe (e.g., in STD-NMR or X-ray crystallography) to validate fragment binding before elaboration. The ≥95% purity specification from major suppliers ensures that fragment screens are not confounded by impurities.

Scaffold Diversification for Kinase Inhibitor and GPCR Modulator Libraries

Beyond CB1 antagonism, the pyrazole-piperidine scaffold has demonstrated utility in generating kinase inhibitors (e.g., CDK1, CDK2, CDK17 inhibitors) and GPCR modulators (e.g., GPR119 agonists) [1]. The compound's bifunctional nature – methyl ester at pyrazole C3 and free amine at piperidine C4 – allows orthogonal derivatization at two points, enabling the rapid construction of diverse compound libraries for screening against multiple target classes. The methyl ester can be converted to amides, hydrazides, or reduced to the alcohol, while the piperidine NH can be acylated, alkylated, or sulfonylated, providing a combinatorial diversification strategy [2].

Antimicrobial Pyrazole-3-Carboxylate Derivative Synthesis

The 1H-pyrazole-3-carboxylate scaffold has been reported to exhibit antimicrobial activity, with SAR studies demonstrating the importance of the 3-carboxylate position for antibacterial and antifungal effects [1]. The target compound, with its piperidine substituent, provides a structurally differentiated entry point into this antimicrobial chemical space compared to the simpler aryl-substituted pyrazole-3-carboxylates reported by Sridhar et al. The free piperidine NH can be functionalized to modulate solubility, bacterial membrane penetration, and target engagement.

Quote Request

Request a Quote for methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.